Home > Products > Screening Compounds P5728 > 1-[(3-Methoxyphenyl)methyl]piperidine
1-[(3-Methoxyphenyl)methyl]piperidine -

1-[(3-Methoxyphenyl)methyl]piperidine

Catalog Number: EVT-3987985
CAS Number:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3-Methoxybenzyl)piperidine is a substituted piperidine derivative. It serves as a key intermediate in synthesizing various compounds with potential biological activity. Notably, it plays a significant role in developing novel ligands for specific receptors in the central nervous system, particularly dopamine and serotonin receptors. [, ]

Synthesis Analysis
  • Alkylation of piperidine: Reacting piperidine with 3-methoxybenzyl chloride or bromide in the presence of a base like potassium carbonate yields 1-(3-methoxybenzyl)piperidine. []
  • Reductive amination: This method involves reacting 3-methoxybenzaldehyde with piperidine, followed by reduction with a suitable reducing agent like sodium borohydride. []
Molecular Structure Analysis
  • 3-Methoxybenzyl group: The methoxy group at the meta position of the benzene ring influences the molecule's electronic properties and potential interactions with biological targets. [, , ]
Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom in the piperidine ring can be further alkylated with different alkylating agents, introducing structural diversity. []
  • Acylation: The nitrogen atom can react with acyl chlorides or anhydrides to yield amides, expanding the molecule's chemical space for biological activity exploration. []
  • Formation of heterocycles: The 1-(3-methoxybenzyl)piperidine scaffold can be incorporated into different heterocyclic systems like triazoles, oxadiazoles, and thiazolidinethiones through various synthetic strategies. [, , ]
Mechanism of Action
  • Receptor binding: These compounds typically exhibit affinity for specific receptors in the central nervous system, like dopamine and serotonin receptors. [, , , ]
  • Modulation of receptor activity: Depending on the specific derivative, they can act as agonists, antagonists, or inverse agonists, thereby modulating the activity of the target receptor. [, , , ]
  • Downstream signaling: The binding and modulation of receptor activity can trigger various downstream signaling pathways, ultimately leading to the observed pharmacological effects. []
Applications
  • Drug discovery: Derivatives of 1-(3-methoxybenzyl)piperidine have shown promising activity as potential therapeutic agents for treating various neurological and psychiatric disorders. [, , , ]
  • Neuroscience research: These compounds are valuable tools for investigating the role of specific receptors in the central nervous system, such as dopamine and serotonin receptors, contributing to our understanding of brain function and behavior. [, , , , ]
  • Medicinal chemistry: The synthesis and study of 1-(3-methoxybenzyl)piperidine derivatives provide insights into structure-activity relationships, aiding in the design and development of new drugs with improved potency, selectivity, and pharmacokinetic profiles. [, , ]
  • Chemical biology: These compounds can serve as probes for studying various biological processes and pathways involving specific receptors and enzymes. [, ]
Future Directions
  • Development of novel derivatives: Exploring new synthetic modifications to the core structure could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. []
  • Investigation of in vivo efficacy: Further preclinical studies are needed to evaluate the therapeutic potential of promising derivatives in animal models of various diseases. []
  • Elucidation of detailed mechanisms of action: Understanding the precise molecular mechanisms underlying the observed pharmacological effects of these compounds will be crucial for optimizing their therapeutic potential and minimizing potential side effects. []

Dexoxadrol Analogues

Relevance: These analogues are structurally related to 1-(3-methoxybenzyl)piperidine through the shared piperidine ring system. Additionally, the exploration of substituent effects at the 4-position of the piperidine ring in these analogues provides insights into potential modifications that could impact the biological activity of 1-(3-methoxybenzyl)piperidine. []

2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine with a 4-Hydroxy Moiety (WMS-2508)

Compound Description: This specific dexoxadrol analogue, identified as WMS-2508, emerged as the most potent NMDA antagonist in the study. It demonstrated high selectivity for the NMDA receptor over σ1 and σ2 receptors and the polyamine binding site of the NMDA receptor. []

Relevance: This compound shares the core piperidine structure with 1-(3-methoxybenzyl)piperidine. Furthermore, its high potency as an NMDA receptor antagonist underscores the potential for the piperidine scaffold to yield compounds with valuable pharmacological properties. []

1-(4-Hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (Compound 18a)

Compound Description: This compound, synthesized as part of a series of N-benzyl-deoxynojirimycin derivatives (NB-DNJDs), was designed for its potential as an α-glucosidase inhibitor. It exhibited the highest activity within the series, surpassing the efficacy of the standard drug acarbose. Molecular docking simulations suggested that the compound's potent inhibitory activity arises from its ability to form three hydrogen bonds and an arene-arene interaction with amino acids in the active site of α-glucosidase. []

Relevance: This compound exhibits striking structural similarity to 1-(3-methoxybenzyl)piperidine, particularly in the benzylpiperidine moiety. The primary difference lies in the additional hydroxyl groups on the piperidine ring in compound 18a. The shared structural features and the potent α-glucosidase inhibitory activity of compound 18a provide valuable information for understanding the structure-activity relationship of compounds containing the 1-(3-methoxybenzyl)piperidine substructure. []

1-(3-Bromo-4-hydroxy-5-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (Compound 18b)

Compound Description: Another potent α-glucosidase inhibitor synthesized and evaluated alongside compound 18a, this compound exhibited the second-highest activity in the series of NB-DNJDs. Similar to compound 18a, it displayed superior inhibitory activity compared to acarbose. []

Relevance: Sharing the core structure of 1-(3-methoxybenzyl)piperidine, this compound differs by the presence of bromine and additional hydroxyl groups on the benzene and piperidine rings, respectively. This structural comparison emphasizes the impact of substituent modifications on the biological activity of molecules containing the 1-(3-methoxybenzyl)piperidine scaffold. []

1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidine (Compound 3)

Compound Description: Synthesized as a precursor to a series of 2-O-substituted derivatives, this compound served as a central intermediate in exploring the biological activities of sulfonamides incorporating the piperidine nucleus. []

Relevance: This compound features a piperidine ring, directly linking it structurally to 1-(3-methoxybenzyl)piperidine. The variations in substituents highlight the potential for modifications to the piperidine scaffold while preserving the core structure. []

Series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine (Compounds 5a-j)

Compound Description: This series of compounds was designed to investigate the biological activity of O-substituted sulfonamides containing a piperidine nucleus. The compounds were synthesized through a coupling reaction followed by substitution at the oxygen atom. They were evaluated for their inhibitory activity against lipoxygenase, acetylcholinesterase, and butyrylcholinesterase enzymes, exhibiting promising activity against butyrylcholinesterase. []

Relevance: These derivatives share the piperidine ring system with 1-(3-methoxybenzyl)piperidine. Their diverse substituents offer insights into how modifying the periphery of the shared scaffold can impact interactions with different enzyme targets. []

1-(3-Phenoxypropyl)piperidine-4-one

Compound Description: This compound was utilized as an AB2 monomer in the synthesis of a linear polymer. Previous studies indicated its potential to form hyperbranched polymers with a 100% degree of branching (DB). This research demonstrated that the DB could be controlled by adjusting the acidity of the polymerization media. []

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC)

Compound Description: This compound, isolated from Maca (Lepidium meyenii Walp.), demonstrated promising bone-forming properties. Studies revealed its ability to enhance bone formation by activating the canonical Wnt/β-catenin signaling pathway through inhibition of GSK-3β phosphorylation at Tyr216 and maintenance of β-catenin expression. []

Relevance: MBOC shares the 3-methoxybenzyl moiety with 1-(3-methoxybenzyl)piperidine, highlighting the potential biological significance of this specific structural feature. While MBOC lacks the piperidine ring, the presence of the shared moiety suggests that 1-(3-methoxybenzyl)piperidine, or its derivatives, might exhibit activity related to the Wnt/β-catenin pathway. []

1-[1-(3-Methylphenyl)(tetralyl)]piperidine (PCP-CH3-tetralyl)

Compound Description: Synthesized as a new derivative of phencyclidine, this compound was investigated for its analgesic effects in comparison to ketamine and phencyclidine itself. The study employed tail immersion and formalin tests in rats to assess its activity against acute and chronic pain. While ketamine exhibited a faster onset of action, PCP-CH3-tetralyl provided longer-lasting analgesia in the tail immersion test. In the formalin test, all three compounds showed significant attenuation of chronic pain. []

Relevance: This compound shares the core piperidine ring with 1-(3-methoxybenzyl)piperidine. This structural similarity, coupled with its analgesic properties, suggests that exploring modifications to the 1-(3-methoxybenzyl)piperidine scaffold could lead to compounds with potential applications in pain management. []

4-(2-Fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (Compound 5)

Compound Description: This compound was synthesized and investigated for its potential as an inhibitor of acetylcholinesterase and α-glucosidase. The study demonstrated moderate inhibition activity against both enzymes, suggesting its potential as a therapeutic agent for Alzheimer's disease and diabetes. []

Relevance: While not directly containing a piperidine ring, this compound shares the 3-methoxybenzyl substructure with 1-(3-methoxybenzyl)piperidine. This structural similarity, combined with its enzyme inhibition properties, underscores the potential of the shared substructure for developing bioactive compounds. []

1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride (BF2.649)

Compound Description: Identified as a non-imidazole inverse agonist/antagonist for the human histamine H3 receptor, BF2.649 exhibited potent and selective activity. Preclinical studies in various animal models demonstrated its potential to enhance vigilance, improve cognitive function, and treat sleep disorders. []

Relevance: This compound shares the core piperidine ring structure with 1-(3-methoxybenzyl)piperidine. Although the substituents differ significantly, BF2.649's pharmacological activity highlights the potential of piperidine-containing compounds to interact with diverse neurological targets, suggesting that 1-(3-methoxybenzyl)piperidine or its analogues could possess interesting pharmacological profiles. []

4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine (Compound 1b)

Compound Description: This compound exhibited potent binding affinity for the dopamine (DA) transporter. Analogues were synthesized by incorporating variations in the alkyl chain length and substitutions to optimize selectivity for the DA transporter over the serotonin transporter. []

Relevance: This compound shares the piperidine ring system with 1-(3-methoxybenzyl)piperidine, although the substituents on the nitrogen atom and the piperidine ring itself differ. The focus on modifying the alkyl chain and substituents in this study emphasizes the importance of these structural elements for fine-tuning the selectivity and affinity of compounds targeting the dopamine transporter, providing insights that could be valuable when considering modifications to 1-(3-methoxybenzyl)piperidine for similar applications. []

4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine (Compound 9a)

Compound Description: Developed as part of a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogues, this compound displayed high potency and exceptional selectivity for the dopamine transporter over the serotonin transporter. []

Relevance: This compound shares the piperidine ring system with 1-(3-methoxybenzyl)piperidine. Despite differences in the specific substituents, its high potency and selectivity for the dopamine transporter underscore the potential of the shared piperidine scaffold for developing compounds with targeted activity on monoamine transporters. []

[18F]-1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine

Compound Description: This compound was synthesized as a potential radioligand for imaging the sigma-1 receptor using positron emission tomography (PET). It displayed high affinity for the sigma-1 receptor with good selectivity over other neuroreceptors and appropriate lipophilicity for brain uptake and low non-specific binding. []

Relevance: This compound shares the piperidine ring system with 1-(3-methoxybenzyl)piperidine. The successful radiolabeling and promising in vitro characteristics of this compound highlight the potential for modifying the 1-(3-methoxybenzyl)piperidine scaffold to generate radiotracers for imaging studies, enabling the investigation of its in vivo distribution and target engagement. []

N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide (JNJ-5234801)

Compound Description: This compound exhibited a unique atypical anxiolytic profile with potential applications in treating alcohol use disorder. Notably, unlike benzodiazepines, JNJ-5234801 did not exhibit adverse interactions with ethanol. []

Relevance: This compound shares the piperidine ring system with 1-(3-methoxybenzyl)piperidine, although the substituents on the nitrogen atom and the piperidine ring differ significantly. The distinct pharmacological profile of JNJ-5234801, particularly its atypical anxiolytic effects and lack of adverse interactions with ethanol, suggests that the piperidine scaffold could serve as a starting point for developing novel compounds with therapeutic potential for anxiety and alcohol use disorder. []

4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine (Compound 1a)

Compound Description: This compound exhibited a high affinity for the dopamine transporter (DAT), making it a valuable lead compound for developing new DAT ligands. Structural modifications were introduced to this scaffold to generate analogues with enhanced potency and selectivity for the DAT. []

Relevance: This compound shares the piperidine ring system with 1-(3-methoxybenzyl)piperidine, although the substituents differ. The study's emphasis on improving DAT selectivity through structural modifications provides valuable insights into potential strategies for optimizing the pharmacological properties of compounds containing the shared piperidine core, including 1-(3-methoxybenzyl)piperidine. []

[3H]-1-[1-(3-Isothiocyanatophenyl)cyclohexyl]piperidine ([3H]METAPHIT)

Compound Description: This compound, designed as an electrophilic acylating agent, specifically targets the phencyclidine (PCP) binding site. Its tritiated form facilitates the investigation of PCP receptors and their roles in various neurological processes. []

Relevance: Sharing the core piperidine ring with 1-(3-methoxybenzyl)piperidine, [3H]METAPHIT demonstrates the potential for the piperidine scaffold to interact with specific binding sites in the central nervous system. While the substituents on the piperidine ring differ, the shared structure suggests that modifications to 1-(3-methoxybenzyl)piperidine could yield compounds with affinity for similar neurological targets. []

SNC80 [(+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide]

Compound Description: Identified as a highly selective agonist for the δ-opioid receptor, SNC80 has been instrumental in investigating the pharmacological effects and therapeutic potential of δ-opioid receptor activation. Numerous studies have explored its effects on pain, addiction, and other neurological and psychiatric conditions. [, , , , , , ]

Relevance: While SNC80 does not contain the piperidine ring system found in 1-(3-methoxybenzyl)piperidine, it shares a critical structural feature: the 3-methoxybenzyl moiety. This shared moiety suggests that 1-(3-methoxybenzyl)piperidine, or its derivatives, might exhibit affinity for the δ-opioid receptor or other related targets, making it a potential starting point for developing novel opioid ligands. [, , , , , , ]

(±)-3-Benzyloxy-1-(4-methoxybenzyl)piperidine-2-thione

Compound Description: The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional conformation and molecular packing. The molecule adopts a twisted conformation, and the crystal structure is stabilized by C—H⋯π and C—H⋯O interactions. []

Relevance: This compound bears a strong structural resemblance to 1-(3-methoxybenzyl)piperidine. It possesses the same benzylpiperidine core, differing only in the position of the methoxy group on the benzyl ring and the presence of a benzyloxy group and a thione group on the piperidine ring. This close structural similarity suggests that the two compounds might share similar conformational preferences and intermolecular interactions, making this compound a valuable reference point for understanding the structural properties of 1-(3-methoxybenzyl)piperidine. []

(±)-1-(3'-Hydroxy-4'-methoxybenzyl)-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline [(±)-Reticuline]

Compound Description: This benzyltetrahydroisoquinoline alkaloid has been isolated from opium and characterized. Its phenolic nature makes it significant due to its potential interference in morphine quantification and its role in the biosynthesis of opium alkaloids. []

Relevance: While lacking the piperidine ring, (±)-reticuline shares the 3-hydroxy-4-methoxybenzyl moiety with 1-(3-methoxybenzyl)piperidine. This structural similarity, along with its natural origin and role in alkaloid biosynthesis, suggests a possible biogenetic relationship or shared metabolic pathways between the two compounds. Understanding the biosynthesis and metabolism of (±)-reticuline could provide insights into the metabolic fate and potential pharmacological activities of 1-(3-methoxybenzyl)piperidine. []

1,3-Di(2-[5-3H]tolyl)guanidine ([3H]Tol2Gdn)

Compound Description: [3H]Tol2Gdn is a tritiated, symmetrical guanidine derivative that displays high affinity for sigma-type receptors in the brain. These receptors are implicated in the hallucinogenic effects of certain benzomorphan opiates. []

Relevance: While [3H]Tol2Gdn does not share a direct structural resemblance to 1-(3-methoxybenzyl)piperidine, its interaction with sigma receptors, which are also targeted by compounds structurally related to piperidine derivatives, suggests a potential avenue for investigating the pharmacological profile of 1-(3-methoxybenzyl)piperidine and its potential interactions with the sigma receptor system. []

Properties

Product Name

1-[(3-Methoxyphenyl)methyl]piperidine

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperidine

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-15-13-7-5-6-12(10-13)11-14-8-3-2-4-9-14/h5-7,10H,2-4,8-9,11H2,1H3

InChI Key

DEASGFUXKKZMEV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2CCCCC2

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.